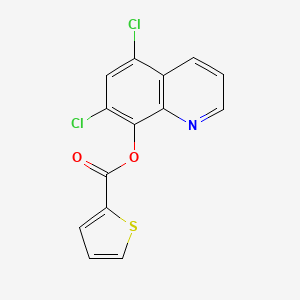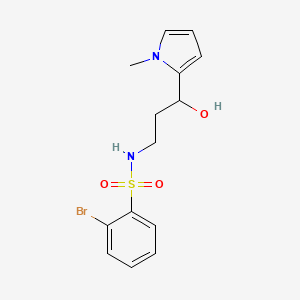
2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. Pyrrole is colorless, but older samples tend to be yellowish. Its smell is vaguely like chloroform .
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: Research has demonstrated that derivatives of benzenesulfonamide, when substituted on zinc(II) phthalocyanine, show promising properties for photodynamic therapy, an effective cancer treatment method. These compounds exhibit high singlet oxygen quantum yields, making them potential Type II photosensitizers for cancer treatment. Their photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yields, are crucial for their effectiveness in this therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Bromo-Chloropyrimidin-4-amine Derivatives: Novel 5–bromo–2-chloropyrimidin-4-amine derivatives, incorporating benzenesulfonamide groups, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds among these derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).
Anticancer Activity
- Pyridazinone Derivatives with Benzenesulfonamide: A series of pyridazinone derivatives bearing benzenesulfonamide moiety was synthesized, with some derivatives showing remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer. This indicates the potential of these compounds in developing new anticancer agents (Rathish et al., 2012).
Future Directions
The future directions for research into “2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide” and similar compounds could include further investigation into their synthesis, properties, and potential applications. Pyrrole-containing compounds are of interest in the development of pharmaceuticals and natural products, so there is potential for future research in these areas .
Properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-17-10-4-6-12(17)13(18)8-9-16-21(19,20)14-7-3-2-5-11(14)15/h2-7,10,13,16,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVRSWQKBHIQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
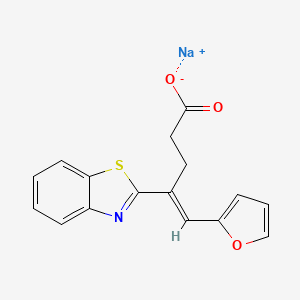
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)
![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)
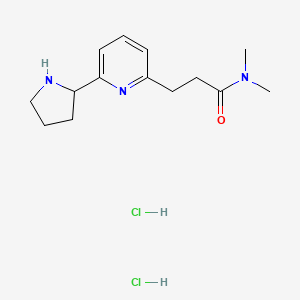
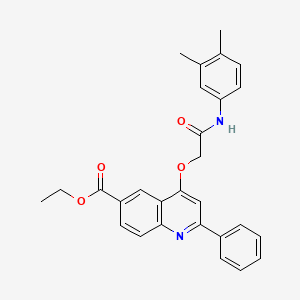


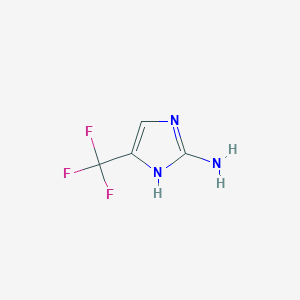
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)

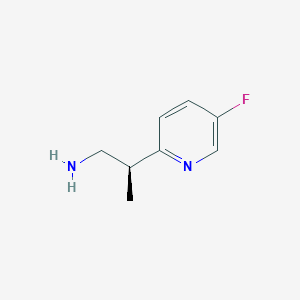

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
